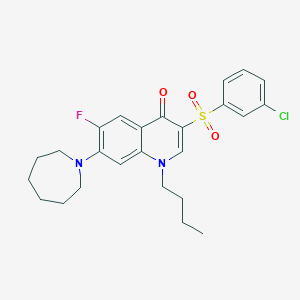

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with the molecular formula C24H26ClFN2O3S and a molecular weight of 476.99. This compound has been studied extensively for its potential use in various fields of research and industry.

Méthodes De Préparation

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core, the introduction of the azepane ring, and the attachment of the butyl and sulfonyl groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the azepane ring: This step often involves nucleophilic substitution reactions.

Attachment of the butyl and sulfonyl groups: These groups are typically introduced through alkylation and sulfonylation reactions, respectively.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the azepane ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and other proteins involved in biological processes. The exact pathways and mechanisms can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

- 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

- 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one

These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the quinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Activité Biologique

The compound 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one represents a novel class of arylsulfonamides with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family and is characterized by the following structural components:

- Azepan-1-yl group : A cyclic amine contributing to the compound's binding affinity.

- Butyl chain : Enhances lipophilicity, aiding in membrane permeability.

- 3-Chlorobenzenesulfonyl moiety : Imparts specificity in receptor interactions.

- 6-Fluoro substituent : Modifies electronic properties, influencing biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropsychiatric disorders and pain management.

Antidepressant and Anxiolytic Effects

Recent studies have shown that compounds similar to this compound act as inverse agonists at the serotonin 5-HT6 receptor. This mechanism has been linked to:

- Reduction in anxiety-like behaviors in animal models.

- Improvement in cognitive function , particularly in models of Alzheimer's disease and other dementias .

Pain Modulation

The compound has demonstrated efficacy in reducing neuropathic pain through mechanisms involving:

- Inhibition of pro-inflammatory cytokines .

- Blocking of pain pathways associated with neurogenic inflammation .

Case Study 1: Neuropsychiatric Disorders

A study evaluated the effectiveness of this compound in rodent models exhibiting symptoms akin to schizophrenia. The results indicated significant reductions in hyperlocomotion and stereotypical behaviors, suggesting potential utility in treating psychotic disorders.

Case Study 2: Antinociceptive Activity

In a controlled trial assessing antinociceptive properties, the compound was administered to rats subjected to formalin-induced pain. The findings revealed a dose-dependent decrease in pain responses, supporting its role as a potential analgesic agent .

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors and modulation of neurotransmitter systems. Key points include:

- Serotonin Receptor Modulation : Acts as an inverse agonist at the 5-HT6 receptor, which is implicated in mood regulation.

- Cytokine Inhibition : Reduces levels of inflammatory mediators such as TNF-alpha and IL-6, contributing to its analgesic effects.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

7-(azepan-1-yl)-1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClFN2O3S/c1-2-3-11-29-17-24(33(31,32)19-10-8-9-18(26)14-19)25(30)20-15-21(27)23(16-22(20)29)28-12-6-4-5-7-13-28/h8-10,14-17H,2-7,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZZZJFYICARB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.